Cas no 71132-06-4 (5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester)

5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester structure
71132-06-4 structure
Product Name:5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester
N.o CAS:71132-06-4
MF:C21H25N5O2S
MW:411.52050280571
CID:578260
PubChem ID:3054336
Update Time:2025-04-19

5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Thiazolecarboxylicacid,2-[[[(1,1-dimethylethyl)imino][(2-methyl-4-quinolinyl)amino]methyl]amino]-,ethyl ester
    • ethyl 2-[[N'-tert-butyl-N-(2-methylquinolin-4-yl)carbamimidoyl]amino]-1,3-thiazole-5-carboxylate
    • 5-thiazolecarboxylic acid, 2-[[(1Z)-[(1,1-dimethylethyl)amino][(2-methyl-4-quinolinyl)amino]methylene]amino]-, ethyl ester
    • ethyl 2-({(Z)-(tert-butylamino)[(2-methylquinolin-4-yl)amino]methylidene}amino)-1,3-thiazole-5-carboxylate
    • CHEMBL59916
    • 71132-06-4
    • DTXSID20221331
    • BRN 5638899
    • 5-Thiazolecarboxylic acid, 2-(3-tert-butyl-2-(2-methyl-4-quinolyl)guanidino)-, ethyl ester
    • 5-Thiazolecarboxylic acid, 2-((((1,1-dimethylethyl)amino)((2-methyl-4-quinolinyl)amino)methylene)amino)-, ethyl ester
    • Inchi: 1S/C21H25N5O2S/c1-6-28-18(27)17-12-22-20(29-17)25-19(26-21(3,4)5)24-16-11-13(2)23-15-10-8-7-9-14(15)16/h7-12H,6H2,1-5H3,(H2,22,23,24,25,26)
    • Chave InChI: HVMCFGHCUTYEAH-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CN=C1N/C(/NC1C=C(C)N=C2C=CC=CC=12)=N\C(C)(C)C

Propriedades Computadas

  • Massa Exacta: 411.17315
  • Massa monoisotópica: 411.172896
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 594
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 117
  • XLogP3: 4.1

Propriedades Experimentais

  • Densidade: 1.25
  • Ponto de ebulição: 547.5°Cat760mmHg
  • Ponto de Flash: 284.9°C
  • Índice de Refracção: 1.629
  • PSA: 91.2
Fornecedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel